5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one
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Overview
Description
5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound features a piperazinone core substituted with a trimethylpyrazolyl acetyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazinone Core: Starting from a suitable diketone, the piperazinone ring is formed through cyclization reactions.
Introduction of the Trimethylpyrazolyl Acetyl Group: This step involves the acylation of the piperazinone core with 1,3,5-trimethylpyrazole-4-acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazinone nitrogen or the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Acetylpiperazin-2-one: Lacks the trimethylpyrazolyl group, leading to different chemical and biological properties.
1,3,5-Trimethylpyrazole: A simpler structure without the piperazinone core, used in different contexts.
N-Acetylpiperazine: Similar core structure but different substituents, affecting its reactivity and applications.
Uniqueness
5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one is unique due to the combination of the piperazinone core and the trimethylpyrazolyl acetyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5,5-dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-9-11(10(2)17(5)16-9)6-13(20)18-7-12(19)15-8-14(18,3)4/h6-8H2,1-5H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWMPYQJVDQUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N2CC(=O)NCC2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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